5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 3-aminopyrazole with 1,3-biselectrophilic compounds under controlled conditions . The reaction proceeds through a nucleophilic attack of the pyrazolic nitrogen to the carbonyl group, followed by the elimination of a water molecule .
Chemical Reactions Analysis
5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It has been investigated for its potential antitumor and enzymatic inhibitory activities.
Mechanism of Action
The mechanism of action of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antitumor activity and enzyme inhibition .
Comparison with Similar Compounds
5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in their specific ring structures and functional groups.
Pyridine-3-carboxylic acid derivatives: These compounds have a pyridine ring with various substituents at the 3-position. The uniqueness of this compound lies in its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-1-2-10-7(3-5)6(4-9-10)8(12)13/h1-4,9H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAORLTAVELZVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC1=O)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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